3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo, is a complex organic compound belonging to the quinolinecarboxamide family. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of quinolinecarboxamide compounds has been extensively documented in scientific literature, highlighting various methods of preparation and their biological evaluations. Notable studies include those that focus on the structure-activity relationship of quinoline derivatives and their efficacy against specific biological targets .
This compound can be classified as a quinoline derivative, specifically a carboxamide, which is characterized by the presence of a quinoline ring fused with a carboxamide functional group. The presence of additional substituents, such as thiazole and hydroxy groups, contributes to its unique chemical properties and potential biological activities.
The synthesis of 3-quinolinecarboxamide derivatives typically involves several key methods:
The synthesis typically yields high purity compounds with good yields (often above 60%) when optimized conditions are employed. For example, refluxing conditions in aprotic solvents like dimethylformamide or acetonitrile are common practices that facilitate these reactions effectively .
The molecular structure of 3-quinolinecarboxamide is characterized by:
The molecular formula for this compound is , with a molecular weight of approximately 290.38 g/mol. The compound's structure can be visualized using computational chemistry software or through experimental techniques such as NMR spectroscopy.
The chemical reactivity of 3-quinolinecarboxamide can be summarized as follows:
These reactions are generally performed under controlled conditions to ensure selectivity and yield optimization. Techniques such as chromatography are often employed for purification.
The mechanism of action for 3-quinolinecarboxamide involves interactions at molecular targets within biological systems:
The quinoline-3-carboxamide derivative (hereafter referred to as ESATA-20) exerts its primary anticancer effects through allosteric modulation of histone deacetylase 4 (HDAC4). ESATA-20 binds specifically to the catalytic domain of HDAC4, preventing its interaction with nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3). This ternary complex (HDAC4-NCoR1/HDAC3) normally functions as a transcriptional repression module critical for cancer cell survival. Surface plasmon resonance (SPR) analyses demonstrate that ESATA-20 binds HDAC4 with high affinity (KD = 85 nM), significantly disrupting complex formation at concentrations ≥2 μM [1] [2].
The molecular basis for this disruption involves ESATA-20 binding to an allosteric pocket adjacent to the C669/H675 catalytic site, inducing conformational changes that reduce HDAC4's affinity for NCoR1 by >80%. This mechanism differs fundamentally from classical HDAC inhibitors (e.g., trichostatin A) that target the catalytic zinc ion directly. Preclinical studies using prostate cancer patient-derived xenografts (PDXs) show that ESATA-20 treatment reduces HDAC4-NCoR1/HDAC3 complex formation by 5-fold compared to the parental compound tasquinimod, correlating with significantly enhanced tumor growth inhibition [1] [2].
Table 1: Binding Kinetics of Quinoline-3-Carboxamides to HDAC4
Compound | SPR KD (nM) | HDAC4-NCoR1 Disruption (% Control) | Catalytic Inhibition (IC50 μM) |
---|---|---|---|
ESATA-20 | 85 ± 12 | 92 ± 3.1 | >50 (allosteric) |
Tasquinimod | 310 ± 45 | 68 ± 5.7 | >50 (allosteric) |
Trichostatin A | N/A | <10 | 0.018 (competitive) |
ESATA-20 potently disrupts hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activation within the tumor microenvironment (TME) through HDAC4-dependent mechanisms. Under hypoxic conditions, stabilized HIF-1α recruits transcriptional coactivators (p300/CBP) to drive expression of pro-angiogenic and metabolic adaptation genes. ESATA-20-bound HDAC4 fails to deacetylate HIF-1α at lysine residues K709 and K674, sites essential for its interaction with coactivators. Consequently, HIF-1α transcriptional activity decreases by >70% in prostate cancer models at 2.5 μM ESATA-20 concentrations [1] [2].
RNA sequencing of ESATA-20-treated tumors reveals significant downregulation of HIF-1α target genes, including VEGFA (4.2-fold decrease), GLUT1 (3.8-fold decrease), and CA9 (5.1-fold decrease). This effect persists even under severe hypoxia (0.5% O2), confirming that ESATA-20 disrupts transcriptional activation independently of HIF-1α protein stabilization. In 3D endothelial sprouting assays—a model for tumor angiogenesis—ESATA-20 (2 μM) reduces sprout length by 82% compared to untreated controls, demonstrating functional consequences of HIF-1α inhibition [1] [4].
Myocyte enhancer factor-2 (MEF-2) transcription factors represent a critical survival pathway in castration-resistant prostate cancer (mCRPC) that is effectively suppressed by ESATA-20. HDAC4 normally deacetylates and inactivates MEF-2; however, in the compromised TME, disrupted HDAC4 function leads to constitutive MEF-2 activation. ESATA-20 exacerbates this disruption by promoting nuclear export of HDAC4, resulting in hyperacetylation of MEF-2 and suppression of its transcriptional activity [1] [2].
Key MEF-2 target genes affected include:
Western blot analyses of ESATA-20-treated PDX tumors show reduced MEF-2 protein levels by 60–75% within 72 hours. This suppression cripples adaptive responses to nutrient deprivation and oxidative stress in the TME, as evidenced by increased caspase-3/7 activation (3.2-fold) and reduced ATP production (45% decrease) in tumor spheroids. The coordinated inhibition of MEF-2 and HIF-1α pathways creates synthetic lethality in mCRPC models resistant to androgen deprivation therapy [1] [4].
Unlike earlier quinoline-3-carboxamides, ESATA-20 demonstrates significantly reduced aryl hydrocarbon receptor (AHR) agonism—a major off-target effect limiting clinical utility. Tasquinimod (the parental compound) acts as a potent AHR agonist (EC50 = 1 μM), inducing cytochrome P450 1A1 (CYP1A1) expression and contributing to dose-limiting cardiotoxicity in clinical trials. ESATA-20 exhibits ~10-fold lower AHR binding affinity (EC50 = 10 μM) due to strategic fluorination at the C7 position of the quinoline ring, which sterically hinders AHR binding [1] [4].
Mechanistically, AHR activation by quinoline-3-carboxamides occurs through direct ligand-receptor interaction in the cytosol, followed by nuclear translocation and heterodimerization with ARNT. ESATA-20 reduces this nuclear translocation by 75% compared to tasquinimod at equimolar concentrations (2 μM), as quantified by immunofluorescence. Crucially, ESATA-20 does not induce CYP1A1 or CYP1B1 expression in hepatocyte co-cultures, confirming diminished AHR-driven transcriptional activity. This reduced agonism permits higher therapeutic doses (≥5 mg/kg/day) without the tachycardic effects observed with tasquinimod [1] [2] [9].
Table 2: AHR Activation Profiles of Quinoline-3-Carboxamides
Parameter | ESATA-20 | Tasquinimod | Linomide (1st Gen) |
---|---|---|---|
AHR Binding EC50 (μM) | 9.8 ± 1.2 | 1.1 ± 0.3 | 0.8 ± 0.2 |
CYP1A1 Induction | <2-fold | 8.3-fold | 11.2-fold |
Nuclear Translocation | 25% ± 4 | 92% ± 6 | 98% ± 2 |
Cardiotoxicity Risk | Low | High | Extreme |
ESATA-20 interacts with S100 calcium-binding protein A9 (S100A9), a damage-associated molecular pattern (DAMP) protein expressed abundantly in tumor-associated neutrophils (TANs). This interaction occurs at the Zn2+/Ca2+-binding EF-hand domain of S100A9 (KD = 120 nM), inhibiting its proinflammatory functions. Photoaffinity cross-linking studies demonstrate that ESATA-20 competes with endogenous S100A9 ligands, reducing receptor for advanced glycation end products (RAGE) binding by 80% and TLR4/MD2 interactions by 65% at 2 μM concentrations [5] [10].
In the tumor microenvironment, S100A9 blockade exerts dual effects:
However, the precise anticancer contribution of S100A9 inhibition remains debated. While tasquinimod analogs alleviate experimental autoimmune encephalitis in S100A9-/- mice [10], ESATA-20 retains efficacy in S100A9-knockout prostate cancer models, suggesting additional targets. This is corroborated by RNA-seq data showing only 23% of ESATA-20's transcriptional profile overlaps with S100A9 deletion phenotypes. The dominant mechanism likely involves coordination of HDAC4 and S100A9 inhibition for optimal antitumor activity [3] [5] [10].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: